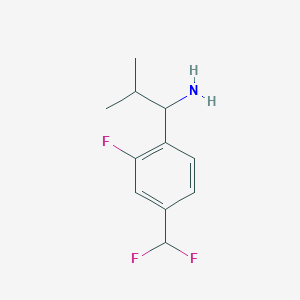
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is an organic compound that features a difluoromethyl group, a fluorophenyl group, and a methylpropan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzaldehyde with 2-methylpropan-1-amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and a solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to target proteins or enzymes. The fluorophenyl group contributes to the compound’s ability to interact with hydrophobic pockets in the target molecules, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can be compared with other similar compounds such as:
1-(4-(Trifluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical properties and biological activities.
1-(4-(Difluoromethyl)-2-chlorophenyl)-2-methylpropan-1-amine: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s reactivity and interaction with target molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3 |
InChI-Schlüssel |
LUPXCEIEJUJKTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(C=C(C=C1)C(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)








